N-(3-chloro-4-methoxyphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropteridin-1-yl}acetamide is a complex organic compound with significant potential in medicinal chemistry. This compound is characterized by its unique molecular structure that incorporates multiple functional groups, making it a candidate for various therapeutic applications.
This compound is cataloged under the CAS number 1252896-05-1, which allows for its identification and sourcing in chemical databases and research literature. It can be found in commercial chemical supply catalogs such as Sigma-Aldrich and Chemsrc, where details about its synthesis and applications are provided .
N-(3-chloro-4-methoxyphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropteridin-1-yl}acetamide falls under the category of pharmaceutical compounds. It is particularly noted for its potential biological activity related to various diseases due to the presence of pteridine and aromatic moieties in its structure.
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropteridin-1-yl}acetamide typically involves multi-step organic reactions. The process may include:
Technical details regarding reaction conditions such as temperature, solvents, and catalysts are critical for optimizing yields and purity .
The molecular formula of N-(3-chloro-4-methoxyphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropteridin-1-yl}acetamide is C23H21ClFN3O3S. Its molecular weight is approximately 473.9 g/mol. The structure features:
The compound's structure can be represented using SMILES notation: Cc1ccc(CN2C(=O)C3SC=CC3N(CC(=O)Nc3ccc(F)c(Cl)c3)C2=O)cc1C .
The compound's spectral data can be utilized for characterization through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into its structural integrity and purity.
N-(3-chloro-4-methoxyphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropteridin-1-yl}acetamide may undergo several chemical reactions:
These reactions are essential for modifying the compound's properties to enhance its therapeutic efficacy .
The mechanism of action for N-(3-chloro-4-methoxyphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropteridin-1-yl}acetamide is likely related to its interaction with specific biological targets such as enzymes or receptors involved in disease pathways.
Data from preliminary studies suggest that compounds containing pteridine structures may act as inhibitors or modulators in biochemical pathways related to cancer or inflammatory responses. The exact mechanism would require further investigation through pharmacological studies to elucidate specific interactions at the molecular level .
The physical properties of N-(3-chloro-4-methoxyphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropteridin-1-yl}acetamide include:
Chemical properties include reactivity with acids and bases due to functional groups present in the structure. The presence of halogens (chlorine and fluorine) suggests potential for reactivity in nucleophilic substitution reactions.
N-(3-chloro-4-methoxyphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropteridin-1-yl}acetamide has potential applications in:
The ongoing research into this compound highlights its significance in advancing medicinal chemistry and therapeutic strategies .
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: